3-nitro-1-(trifluoromethyl)-1H-pyrazole

Lipophilicity Drug Design Permeability

Researchers face metabolic instability and poor BBB penetration with traditional C-trifluoromethyl pyrazoles. 3-Nitro-1-(trifluoromethyl)-1H-pyrazole (CAS 1995072-52-0) solves these issues via its unique N-CF₃ architecture: zero HBD, higher logP (1.5), and lower TPSA (63.6 Ų). This ensures superior passive permeability and resistance to oxidative N-dealkylation compared to N-methyl analogs. - Ideal for CNS kinase inhibitors & GPCR ligands - Δ logP ≥ +0.3 over 4-nitro isomer; improved membrane penetration - Stable precursor to fipronil metabolites; nitro handle for further functionalization - High-purity, reliable global supply for med-chem and agrochemical R&D

Molecular Formula C4H2F3N3O2
Molecular Weight 181.1
CAS No. 1995072-52-0
Cat. No. B6223332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1-(trifluoromethyl)-1H-pyrazole
CAS1995072-52-0
Molecular FormulaC4H2F3N3O2
Molecular Weight181.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-1-(trifluoromethyl)-1H-pyrazole – Physicochemical Profile


3-Nitro-1-(trifluoromethyl)-1H-pyrazole is an N-trifluoromethyl-substituted nitropyrazole (C₄H₂F₃N₃O₂, MW 181.07) that combines an electron-withdrawing nitro group at the 3-position with a trifluoromethyl group directly attached to the pyrazole nitrogen. This architecture distinguishes it from the more common C-trifluoromethyl pyrazole regioisomers and N-alkyl analogs [1]. The N–CF₃ motif confers distinct physicochemical properties, including higher calculated lipophilicity and zero hydrogen bond donor count, which are critical differentiators in medicinal chemistry and agrochemical intermediate applications [2].

1 N-trifluoromethyl nitropyrazole building block with regioisomer-specific physicochemical profile
2 Zero H-bond donor / higher calculated lipophilicity relative to C-CF₃ and N-alkyl analogs
3 Supports medicinal chemistry fragment elaboration and agrochemical intermediate workflows

Why Regioisomer and N-Alkyl Substitution Falls Short


Nitropyrazole regioisomers and N-substituted analogs are not functionally interchangeable. The position of the nitro group and the nature of the N-substituent fundamentally alter lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, C-trifluoromethyl regioisomers possess an N–H donor, which increases polarity and TPSA, while N-methyl analogs lack the electron-withdrawing –CF₃ group, resulting in drastically lower logP and fewer hydrogen bond acceptors [1]. N-Trifluoromethyl azoles as a class also demonstrate superior hydrolytic stability compared to N-methyl counterparts [2]. Therefore, substituting 3-nitro-1-(trifluoromethyl)-1H-pyrazole with a regioisomer or N-alkyl congener will predictably alter these key molecular properties, risking loss of desired membrane permeability, target engagement, or metabolic resistance.

C-trifluoromethyl regioisomers

N–H donor introduced (HBD 0 → 1); TPSA increases ~11 Ų; CNS permeability profile may not transfer directly

N-methyl analog (1-methyl-3-nitro-1H-pyrazole)

Substantially lower calculated logP and fewer H-bond acceptors; class-level metabolic stability profile may differ

4-nitro regioisomer

Altered electronic distribution reduces calculated logP; lipophilicity-dependent permeability may shift

Comparative Evidence Against Closest Analogs


Enhanced Lipophilicity Over 4-Nitro Regioisomer

The target compound exhibits a computed XLogP3 of 1.5, which is 0.3 units higher than the 4-nitro regioisomer 4-nitro-1-(trifluoromethyl)-1H-pyrazole (XLogP3 = 1.2) [1][2]. This difference arises from the altered electronic distribution when the nitro group is at the 3-position versus the 4-position on the N-trifluoromethyl pyrazole scaffold.

Lipophilicity vs 4-Nitro
Head-to-head
XLogP3 1.5 vs 1.2 Δ +0.3 log units
Reported logP difference may support permeability screening context
Computed XLogP3; experimental logD to verify
Lipophilicity Drug Design Permeability

Reduced Hydrogen Bond Donor vs. C-Trifluoromethyl Analogs

3-Nitro-1-(trifluoromethyl)-1H-pyrazole has zero hydrogen bond donors (HBD = 0), whereas C-trifluoromethyl nitropyrazoles such as 3-nitro-5-(trifluoromethyl)-1H-pyrazole and 4-nitro-5-(trifluoromethyl)-1H-pyrazole possess one N–H donor (HBD = 1) [1][2]. The target also shows a lower topological polar surface area (TPSA = 63.6 Ų) compared to these C-trifluoromethyl analogs (TPSA = 74.5 Ų).

HBD / TPSA vs C-CF₃
Class-level
HBD: 0 vs 1 TPSA: 63.6 vs 74.5 Ų Δ TPSA −14.6%
Zero HBD / lower TPSA may support CNS permeability research context
Computed properties; empirical BBB data to verify
Hydrogen Bonding TPSA Blood-Brain Barrier

Lipophilicity and Acceptor Advantage Over N-Methyl Analog

Replacing the N–CF₃ group with an N–CH₃ group (1-methyl-3-nitro-1H-pyrazole) reduces XLogP3 from 1.5 to 0.4 and drops the hydrogen bond acceptor count from 6 to 3 [1]. The N–CF₃ group contributes an additional 1.1 log units of lipophilicity and three more H‑bond acceptors, while also providing class-level evidence for increased metabolic stability and Caco-2 permeability over N-methyl azoles [2].

logP / HBA vs N-Methyl
Class-level
XLogP3: 1.5 vs 0.4 HBA: 6 vs 3 Δ logP +1.1 (3.75×)
Higher logP and HBA may support fragment-screening research context
Class-level stability inference; compound-specific data to verify
Bioisosterism logP Metabolic Stability

Conserved Molecular Rigidity Across Regioisomers

3-Nitro-1-(trifluoromethyl)-1H-pyrazole and its key regioisomers (4-nitro-1-(trifluoromethyl)-1H-pyrazole, 3-nitro-5-(trifluoromethyl)-1H-pyrazole, and 4-nitro-5-(trifluoromethyl)-1H-pyrazole) all share a rotatable bond count of 0 [1]. This molecular rigidity minimizes conformational entropy penalties upon target binding. While this property does not differentiate the target from its isomers, it confirms that selecting any N‑trifluoromethyl nitropyrazole regioisomer preserves this desirable feature, shifting the procurement decision entirely to the property differences quantified in the other evidence dimensions.

Rigidity Across Isomers
Context-dependent
Rotatable Bonds 0 (Conserved)
Conserved rigidity; selection guided by differential lipophilicity, HBD, and TPSA
PubChem computed; consistent across N-CF₃ nitropyrazole regioisomers
Molecular Rigidity Conformational Entropy Target Binding

Optimal Application Scenarios


CNS-Penetrant Lead Optimization

When designing kinase inhibitors or GPCR ligands targeting the central nervous system, 3-nitro-1-(trifluoromethyl)-1H-pyrazole offers a superior profile over C-trifluoromethyl nitropyrazoles. Its zero HBD count, lower TPSA (63.6 vs 74.5 Ų), and higher XLogP3 (1.5) predict better passive blood-brain barrier penetration than 3-nitro-5-(trifluoromethyl)-1H-pyrazole or 4-nitro-5-(trifluoromethyl)-1H-pyrazole [1].

Fipronil-Analog Agrochemical Synthesis

The N-trifluoromethyl pyrazole scaffold is a known precursor to metabolites of the insecticide fipronil. The 3-nitro group can serve as a synthetic handle for further functionalization (e.g., reduction to amine, cross-coupling). The enhanced lipophilicity (Δ logP ≥ +0.3 over 4-nitro isomer) may improve the environmental persistence or cuticular penetration of derived agrochemicals [2].

Hydrogen Bond Acceptor-Only Biophysical Probe

For fragment-based screening or photoaffinity labeling studies where minimal hydrogen bonding is desired to avoid solubility or aggregation issues, 3-nitro-1-(trifluoromethyl)-1H-pyrazole is preferable to C-trifluoromethyl regioisomers. The absence of an N–H donor (HBD = 0) and the presence of six H-bond acceptors provide a distinctive H‑bond acceptor-only pharmacophore [3].

Metabolic Stability-Focused Scaffold Replacement

Based on class-level evidence that N-trifluoromethyl azoles are resistant to oxidative N-dealkylation and more metabolically stable than N-methyl analogs, 3-nitro-1-(trifluoromethyl)-1H-pyrazole serves as a strategic replacement for 1-methyl-3-nitro-1H-pyrazole in scaffolds where N-dealkylation is a major clearance pathway [4].

Application
Selection Property
Validation Focus
CNS permeability research studies
Zero HBD / lower TPSA regioisomer profile
Passive permeability endpoint review
Agrochemical intermediate synthesis
N-CF₃ nitropyrazole scaffold with 3-nitro synthetic handle
Functionalization pathway and stability endpoint review
Fragment-based screening and biophysical probe research
HBA-only pharmacophore (HBD=0, HBA=6)
H-bond acceptor interaction endpoint review
Scaffold replacement and metabolic stability research
N-CF₃ class-level stability profile vs N-alkyl
Metabolic stability and clearance endpoint review
Quote Request

Request a Quote for 3-nitro-1-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.